molecular formula C19H21N3O2 B177867 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate CAS No. 116574-09-5

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate

Cat. No.: B177867
CAS No.: 116574-09-5
M. Wt: 323.4 g/mol
InChI Key: QNBUHYPZICYGBI-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate (CAS: 116574-09-5) is a heterocyclic organic compound with the molecular formula C₁₉H₂₁N₃O₂ and a molecular weight of 323.39 g/mol . It features a benzhydryl-substituted azetidine ring linked to a 3-amino-3-iminopropanoate moiety. This compound is primarily used as a key intermediate in the synthesis of azelnidipine, a dihydropyridine calcium channel blocker marketed in Japan for hypertension treatment . Its role in azelnidipine synthesis involves coupling with intermediates like (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate under acidic conditions .

It requires storage at 2–8°C under dry conditions to maintain stability .

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H3,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBUHYPZICYGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438713
Record name 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-09-5
Record name 1-(Diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Azetidine Ring Formation

The azetidine ring is constructed via cyclization reactions. A common approach involves benzhydrylamine and epichlorohydrin, followed by ring closure under basic conditions. The benzhydryl group is introduced early to stabilize the azetidine intermediate against ring-opening reactions.

Representative Reaction Steps:

  • Epoxide Formation: Benzhydrylamine reacts with epichlorohydrin to form an epoxide intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the amine on the epoxide generates the azetidine ring.

  • Protection: The benzhydryl group remains intact throughout subsequent steps due to its steric and electronic shielding effects.

Functionalization with 3-Amino-3-Iminopropanoate

The introduction of the 3-amino-3-iminopropanoate moiety involves esterification or transesterification. Methanesulfonyl chloride is often used to activate hydroxyl groups on the azetidine ring, enabling nucleophilic displacement by iminopropanoate precursors.

Critical Parameters:

  • Solvent System: Acetonitrile or isopropyl alcohol ensures solubility and minimizes side reactions.

  • Base Selection: Triethylamine or sodium methoxide facilitates deprotonation and accelerates reaction kinetics.

  • Temperature: Reactions typically proceed at reflux (70–80°C) to overcome activation barriers.

Analytical Characterization of Synthetic Intermediates

Spectroscopic Validation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming structural integrity:

Spectroscopic Data Observations
¹H NMR (DMSO-d₆) δ 7.14–7.39 (10H, m, benzhydryl), δ 4.84–4.89 (2H, m, azetidine CH₂), δ 2.42 (1H, t, NH₂)
¹³C NMR 165.65 ppm (C=O), 158.30 ppm (C=N), 76.99 ppm (azetidine C-O)
IR (KBr) 3503 cm⁻¹ (N-H stretch), 1716 cm⁻¹ (C=O), 1522 cm⁻¹ (C=N)

These data align with the expected electronic environment of the target compound.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) methods are employed to monitor reaction progress and impurity profiles. Key impurities include:

  • Oxidation Byproducts: Resulting from azetidine ring degradation under acidic conditions.

  • Ester Hydrolysis Products: Generated via unintended cleavage of the propanoate ester.

Process Optimization and Scalability Challenges

Yield Improvement Strategies

  • Catalytic Enhancements: Sodium methoxide (0.1–0.3 equiv) improves iminopropanoate coupling efficiency by 15–20%.

  • Solvent Screening: Isopropyl alcohol outperforms dichloromethane in minimizing hydrolysis side reactions.

Temperature-Dependent Side Reactions

Elevated temperatures (>80°C) promote azetidine ring opening, leading to linear amine byproducts. Controlled heating at 70°C balances reaction rate and product stability.

Industrial Applications and Regulatory Considerations

Role in Azelnidipine Synthesis

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate serves as a linchpin in the Hantzsch dihydropyridine synthesis of azelnidipine. Condensation with nitrobenzylidene esters under basic conditions yields the dihydropyridine core.

Impurity Control

Regulatory guidelines mandate impurity levels below 0.15% for known species. Process modifications, such as reduced reaction times and inert atmosphere handling, mitigate oxidative and hydrolytic degradation.

Comparative Analysis of Alternative Synthetic Approaches

Method Advantages Limitations
Epoxide Cyclization High regioselectivitySensitive to moisture
Mitsunobu Reaction Mild conditionsRequires expensive reagents
Reductive Amination Broad substrate scopeLow yields for sterically hindered amines

Chemical Reactions Analysis

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.

Scientific Research Applications

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate involves its interaction with specific molecular targets. The azetidine ring and benzhydryl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application
This compound (Target Compound) 116574-09-5 C₁₉H₂₁N₃O₂ 323.39 Aminoiminopropanoate ester Azelnidipine synthesis
This compound acetate 170749-59-4 C₂₁H₂₅N₃O₄ 383.44 Acetate salt of target compound Azelnidipine intermediate (higher purity)
1-Benzhydrylazetidin-3-ol hydrochloride 54881-13-9 C₁₆H₁₇NO·HCl 239.31 (base) Hydroxy group, hydrochloride salt Pharmaceutical intermediate
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol 1375303-15-3 C₁₉H₂₃NO₂ 297.39 Diol substituent Medical intermediate (unspecified)
(1-BENZHYDRYLAZETIDIN-3-YL)DIMETHYLAMINE 55438-79-4 C₁₈H₂₂N₂ 266.38 Dimethylamine group Metal-catalyzed C–H functionalization

Functional and Reactivity Differences

Aminoiminopropanoate vs. Acetate Salt (CAS 170749-59-4): The acetate derivative (C₂₁H₂₅N₃O₄) exhibits enhanced solubility in polar solvents compared to the parent compound due to ionic interactions . This makes it preferable for purification steps in azelnidipine synthesis. The acetate salt has a higher molecular weight (383.44 vs. 323.39), which may influence reaction stoichiometry in multi-step syntheses .

Hydroxy Derivatives (CAS 54881-13-9): The hydroxyl group in 1-benzhydrylazetidin-3-ol hydrochloride increases hydrogen-bonding capacity (TPSA: ~40 Ų vs.

Diol Derivatives (CAS 1375303-15-3):

  • The diol substituent introduces two additional hydroxyl groups, significantly increasing hydrophilicity (predicted density: 1.183 g/cm³) and boiling point (457.6°C) compared to the target compound .

Dimethylamine Derivatives (CAS 55438-79-4):

  • The dimethylamine group (pKa ~7.9) confers basicity, enabling participation in acid-base reactions or coordination with metal catalysts .

Pharmacological Relevance

  • Target Compound vs. Azelnidipine Impurities: The target compound is classified as a non-pharmacopeial impurity (Catalogue No. PA 28 79520) in azelnidipine API, requiring strict control during manufacturing .
  • Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): While unrelated structurally, both compounds serve as intermediates in metal-catalyzed reactions. However, the target compound’s aminoiminopropanoate group offers unique reactivity in nucleophilic substitutions.

Biological Activity

1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, also known by its CAS number 170749-59-4, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including an azetidine ring and a benzhydryl group, contribute to its biological activity, making it a subject of interest for further study.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2C_{19}H_{21}N_{3}O_{2}, with a molecular weight of approximately 323.4 g/mol. The compound is characterized by the following structural features:

Property Details
IUPAC Name(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
InChI KeyQNBUHYPZICYGBI-UHFFFAOYSA-N
Canonical SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring and the benzhydryl group are crucial for binding to enzymes or receptors, which may modulate their activity. This interaction can lead to various pharmacological effects, including enzyme inhibition or receptor activation, depending on the specific target.

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity, which is essential for understanding its potential therapeutic applications. For instance, it has been studied for its role in synthesizing azelnidipine, a calcium channel blocker used for treating hypertension. The benzhydryl group protects reactive amine functionalities within the molecule, facilitating further chemical modifications necessary for drug development .

Therapeutic Potential

This compound is being investigated for its potential therapeutic properties in various medical applications. Its ability to interact with biological systems suggests that it could serve as a lead compound in drug discovery aimed at treating conditions such as hypertension and possibly other cardiovascular diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Calcium Channel Blocker Development : A study highlighted its role as an intermediate in the synthesis of azelnidipine, demonstrating its significance in cardiovascular pharmacology .
  • Enzyme Modulation : Investigations into the interactions of this compound with specific enzymes have shown promising results in modulating their activities, indicating potential uses in enzyme-related therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other azetidine derivatives:

Compound Name Structural Features Unique Aspects
3-Amino-1-benzhydrylazetidineLacks the iminopropanoate groupSimpler structure without ester functionality
1-Benzhydrylazetidin-3-olPrecursor in the synthesisHydroxyl group instead of amino-imino functionality
Azetidine-3-carboxylic acidContains a carboxylic acid groupDifferent functional group affecting reactivity

This comparison highlights the distinct functional groups present in this compound that contribute to its unique chemical behavior and potential biological activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate, and how can reaction conditions be systematically evaluated?

  • Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as azetidine and benzhydryl moieties. Employ AI-powered synthesis planning tools (e.g., Template_relevance models) to predict feasible one-step or multi-step pathways . Systematically vary reaction parameters (temperature, solvent, catalysts) using factorial design principles to optimize yield and purity . Monitor reaction progress via HPLC or TLC, and validate intermediates using spectroscopic techniques (NMR, MS) .

Q. How can researchers characterize the structural and functional properties of this compound using spectroscopic methods?

  • Methodology : Utilize 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the azetidine ring geometry and benzhydryl substitution patterns. Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation pathways. Infrared (IR) spectroscopy can identify functional groups like the imino and ester carbonyl groups. Cross-reference data with NIST Chemistry WebBook or PubChem entries for validation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Design enzyme inhibition assays (e.g., kinase or protease targets) to assess interactions with the iminopropanoate moiety. Use cell viability assays (MTT or ATP-based) to screen for cytotoxicity. Ensure proper controls (e.g., DMSO vehicle) and replicate experiments to minimize variability. Data interpretation should align with ontological assumptions about the compound's mechanism .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodology : Conduct molecular docking studies to predict binding affinities with target proteins (e.g., using AutoDock Vina). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Pair these with mutagenesis studies to identify critical amino acid residues involved in interactions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectroscopic discrepancies)?

  • Methodology : Re-examine computational parameters (e.g., DFT functional choices) for accuracy. Use alternative spectroscopic techniques (e.g., 2D NMR or X-ray crystallography) to resolve structural ambiguities. Compare experimental melting points or enthalpies of fusion (ΔfusH\Delta_{\text{fus}}H) with NIST data to validate purity .

Q. How can AI-driven models enhance reaction optimization or byproduct prediction for this compound?

  • Methodology : Integrate COMSOL Multiphysics with machine learning algorithms to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, temperature gradients). Train models on PubChem or Reaxys datasets to predict side products, such as azetidine ring-opening derivatives .

Q. What advanced separation techniques improve purification of stereoisomers or polymorphs?

  • Methodology : Apply chiral chromatography (e.g., using cellulose-based columns) to separate enantiomers. For polymorphic forms, use differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to characterize stability. Membrane separation technologies (e.g., nanofiltration) can isolate high-purity batches .

Methodological Considerations

  • Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading vs. reaction time) .
  • Data Validation : Cross-check spectroscopic and computational results with authoritative databases (NIST, PubChem) to mitigate errors .
  • Ethical Compliance : Adhere to laboratory safety protocols (e.g., SDS guidelines for handling azetidine derivatives) and ethical standards for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate
Reactant of Route 2
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1-Benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate

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